2-Methoxy-6-phenyl-isonicotinic acid
Description
2-Methoxy-6-phenyl-isonicotinic acid is a substituted pyridine derivative featuring a methoxy group at position 2, a phenyl group at position 6, and a carboxylic acid moiety at position 4 of the pyridine ring. This compound belongs to the isonicotinic acid family, which is notable for its applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methoxy-6-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(13(15)16)7-11(14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) |
InChI Key |
BEIOKBBXZRBYHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The following table summarizes key structural analogs and their similarity to 2-methoxy-6-phenyl-isonicotinic acid, based on substituent patterns and similarity scores from the evidence:
Key Observations:
- Substituent Reactivity: Chlorine at position 2 (e.g., 2-chloro-6-methoxyisonicotinic acid) increases electrophilicity, making these compounds more reactive in cross-coupling reactions compared to methoxy or phenyl-substituted analogs .
- Similarity Scores: Compounds with alkoxy or aryloxy groups at C6 (e.g., benzyloxy, ethoxy) exhibit higher similarity scores (0.94) to the target compound, as they share functional group positioning and electronic profiles .
Physicochemical Properties
- Solubility: The phenyl group at C6 reduces water solubility compared to methyl or alkoxy-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid, ), necessitating organic solvents like EtOAc for extraction .
- Melting Points: While specific data for the target compound are unavailable, analogs such as 2-chloro-6-methoxypyridine-4-carboxylic acid (CAS 15855-06-8) exhibit solid-state stability, suggesting similar behavior for the phenyl-substituted derivative .
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